Molecular Weight Reduction vs. the 3-Carboxylic Acid Analog: A LogP and Permeability Advantage
The target compound (MW 177.20) lacks the carboxylic acid group present on the closest commercial analog (MW 207.19 free base, 243.65 HCl salt), resulting in significantly lower molecular weight and potentially superior passive membrane permeability. This structural difference is critical in lead optimization campaigns where reducing MW and HBD count is associated with improved oral bioavailability according to Lipinski's Rule of Five [1]. The absence of the carboxylic acid eliminates a hydrogen-bond donor (HBD) and two hydrogen-bond acceptors (HBA), reducing the total HBD count from 1 to 0 and HBA count from 5 to 3 [2]. While direct experimental permeability data for the target compound is not publicly available, class-level analysis of isoxazole scaffolds indicates that LogD7.4 decreases markedly with carboxylic acid substitution, projecting more favorable passive permeability for the neutral target compound [3].
| Evidence Dimension | Molecular properties affecting drug-likeness (MW, HBD, HBA, projected LogP/permeability) |
|---|---|
| Target Compound Data | MW = 177.20 g/mol; HBD = 0 (no COOH); HBA = 3 (isoxazole O, isoxazole N, imidazole N); no ionizable acidic group at physiological pH |
| Comparator Or Baseline | 3-Carboxylic acid analog (5-methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid HCl, CAS 1185165-24-5): MW = 243.65 g/mol (HCl salt); HBD = 2 (COOH + potentially protonated imidazole); HBA = 5; acidic pKa ~3–4 |
| Quantified Difference | MW reduction of ~66 g/mol (or ~47 g/mol free base); HBD reduction from ≥1 to 0; HBA reduction from 5 to 3. These changes are projected to shift LogD7.4 in the favorable direction for passive permeability, though exact magnitudes require experimental determination. |
| Conditions | Theoretical comparison based on chemical structures; physicochemical property differences inferred from heterocyclic SAR principles in medicinal chemistry. |
Why This Matters
For procurement in drug discovery, selecting a scaffold with a lower MW and no acidic functionality can improve hit-to-lead progression timelines by avoiding the permeability liabilities inherent to carboxylic acid-containing analogs, which often require prodrug strategies to achieve oral bioavailability.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev, 2001, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
- [2] Kuujia.com. Product Page for 5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2-oxazole, CAS 1865116-87-5. Structural and molecular property data. View Source
- [3] Molaid.com. LogP Data for related isoxazole and imidazole derivatives, illustrating LogP range shifts with carboxylic acid substitution. Accessed 2026. View Source
